N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrF3N4O3/c1-39-19-10-7-16(8-11-19)22-14-24(28(30,31)32)36-25(33-22)15-23(35-36)27(38)34-21-12-9-18(29)13-20(21)26(37)17-5-3-2-4-6-17/h2-15H,1H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKBCNXPNVFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A pyrazolo[1,5-a]pyrimidine core.
- Substituents including a benzoyl group, bromophenyl, methoxyphenyl, and trifluoromethyl groups.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses. The following sections detail specific activities and findings from recent studies.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds possess significant antitumor properties. For instance:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cancer cell proliferation and survival. This includes interference with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism.
- Case Study : A study on similar pyrazolo compounds showed promising results in inhibiting tumor growth in xenograft models of breast cancer, with IC50 values in the nanomolar range .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis or chronic inflammatory diseases.
- Mechanism : It is suggested that the compound modulates the expression of pro-inflammatory cytokines and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.
- Research Findings : In vitro assays indicated that related compounds significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Absorption : The compound shows favorable solubility characteristics, enhancing its bioavailability.
- Metabolism : Preliminary studies suggest hepatic metabolism via cytochrome P450 enzymes, which may influence its pharmacological efficacy and toxicity profiles.
Toxicity Profile
While exploring therapeutic potentials, assessing toxicity is crucial:
- In Vitro Toxicity Studies : Evaluations using human cell lines indicate a moderate toxicity profile at higher concentrations, necessitating further investigation into dose-dependent effects .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-benzoyl-4-bromophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazolo derivatives showed promising activity against K562 and MCF-7 cancer cell lines, indicating potential for development as anticancer agents .
1.2 Antiviral Properties
The compound's structure suggests potential antiviral applications, particularly against influenza viruses. Research focusing on similar pyrazolo compounds has shown effectiveness in disrupting the interactions within the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. By inhibiting the PA-PB1 interface of the influenza virus polymerase, these compounds could serve as a basis for new antiviral therapies .
1.3 Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The efficacy of these compounds in inhibiting these enzymes could position them as valuable therapeutic agents .
Agricultural Applications
2.1 Crop Protection
The compound's structural characteristics may lend themselves to applications in crop protection. Derivatives of pyrazolo compounds have been explored for their ability to protect crops from pests and diseases. For instance, phenylamine derivatives have shown potential as fungicides and herbicides, suggesting that similar pyrazolo derivatives could be developed for agricultural use .
Synthesis and Functionalization
The synthesis of this compound has been achieved through various chemical methodologies that enhance its functionalization capabilities. Recent advances in synthetic strategies allow for the modification of this compound to improve its biological activity and selectivity against specific targets in both medicinal and agricultural contexts .
Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo Derivative A | K562 | 10 | |
| Pyrazolo Derivative B | MCF-7 | 15 | |
| N-(2-benzoyl-...) | Various | TBD | Current Study |
Antiviral Activity Data
Chemical Reactions Analysis
Core Reactivity of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core demonstrates significant electrophilic substitution potential at positions 3, 5, and 7. For example:
-
Nitrogen-directed substitutions : The N1 nitrogen facilitates regioselective functionalization at C3 and C7 under acidic or oxidative conditions .
-
Trifluoromethyl group stability : The electron-withdrawing CF₃ group at C7 enhances electrophilicity at adjacent positions but resists hydrolysis under standard conditions.
Table 1: Representative Substitution Reactions
Carboxamide Group
The 2-carboxamide moiety undergoes hydrolysis and condensation:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to the corresponding carboxylic acid ().
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Condensation : Reacts with hydrazines or amines to form hydrazides or acylated derivatives .
Bromophenyl Substituent
The 4-bromo group on the benzoyl ring participates in:
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Suzuki-Miyaura coupling : With aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
-
Nucleophilic aromatic substitution : Displacement by amines or alkoxides at elevated temperatures .
Catalytic Cross-Dehydrogenative Coupling (CDC)
The compound’s electron-rich pyrimidine ring enables oxidative CDC reactions:
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With β-diketones : In ethanol/acetic acid under O₂, it forms fused pyrido[1,2-b]indazole derivatives (83–87% yield) .
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Mechanism : Involves enolization of β-diketones, nucleophilic attack on the pyrimidine ring, and oxidative dehydrogenation .
Example Reaction Pathway :
Cycloaddition and Ring Expansion
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Diels-Alder reactivity : The electron-deficient pyrimidine ring acts as a dienophile toward conjugated dienes .
-
Ring expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction to amino derivatives .
Challenges and Limitations
-
Steric hindrance : Bulky substituents (e.g., 2-benzoyl, 4-bromophenyl) limit reactivity at proximal positions.
-
CF₃ group inertness : Harsh conditions (>150°C) required for CF₃ modification risk decomposition.
Key Research Findings
Preparation Methods
Ring Construction via [3+3] Cyclocondensation
The foundational method involves condensing 5-amino-3-(4-methoxyphenyl)pyrazole with β-keto-trifluoromethyl enol ethers under acidic conditions:
Reaction Scheme 1
5-Amino-3-(4-methoxyphenyl)pyrazole + CF3COCH2CO2Et → Pyrazolo[1,5-a]pyrimidine intermediate
Optimized Conditions
- Solvent: Anhydrous DMF
- Catalyst: p-Toluenesulfonic acid (0.5 equiv)
- Temperature: 110°C, 12 hr
- Yield: 68-72%
Key spectroscopic data for intermediate:
Chlorination-Trifluoromethylation Sequence
Alternative approaches use dichloropyrimidine intermediates followed by halogen exchange:
- POCl3-Mediated Chlorination
Ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate + POCl3 → Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- CF3 Introduction via Ullmann Coupling
5,7-Dichloro intermediate + CuCF3 → 7-Trifluoromethyl derivative
Carboxamide Formation
Ester Hydrolysis and Amide Coupling
The critical C3-carboxamide forms through sequential hydrolysis and peptide coupling:
- Saponification
Ethyl ester (1.79 mol) + LiOH (5.7 g) → Carboxylic acid- Conditions: MeOH/THF/H2O, reflux
- Conversion: >95%
- BOP-Mediated Amidation
Carboxylic acid + 2-Benzoyl-4-bromoaniline → Target amide
Analytical Validation
Side Chain Installation
2-Benzoyl-4-Bromoaniline Preparation
The aromatic side chain synthesizes via Friedel-Crafts acylation:
- 4-Bromoaniline Protection
- Boc2O, DMAP, CH2Cl2, 0°C → 92% yield
AlCl3-Catalyzed Benzoylation
- Benzoyl chloride (1.2 equiv), AlCl3 (2.5 equiv)
- Nitromethane, 0°C → rt, 6 hr → 78% yield
Boc Deprotection
- TFA/CH2Cl2 (1:1), 0°C → 95% yield
Process Scale-Up Considerations
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Related Substances | ≤0.5% any individual | HPLC-UV (254 nm) |
| Residual Solvents | <500 ppm DMF | GC-FID |
| Particle Size | D90 < 50 μm | Laser Diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
